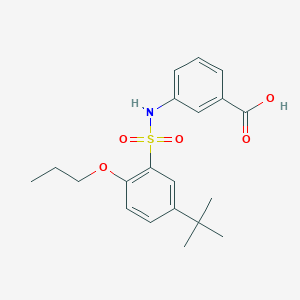
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid, also known as TPPB, is a chemical compound that has gained attention due to its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Scientific Research Applications
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid has been found to have a variety of applications in scientific research. One of the main uses of this compound is in the study of ion channels. This compound has been shown to inhibit the activity of the TRPC6 ion channel, which plays a role in various physiological processes, including cardiovascular function and kidney function. This compound has also been found to inhibit the activity of the TASK-3 potassium channel, which is involved in regulating neuronal excitability. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid is not fully understood, but it is thought to involve the binding of this compound to specific sites on ion channels. This binding results in the inhibition of ion channel activity, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and inflammation, this compound has been shown to have antitumor effects. This compound has also been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in various biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid in lab experiments is its specificity for certain ion channels. This allows researchers to study the effects of inhibiting specific ion channels on various physiological processes. However, one limitation of this compound is its potential toxicity. Careful dosing and monitoring is necessary to ensure that this compound does not cause harm to cells or organisms.
Future Directions
There are several future directions for research involving 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid. One area of interest is the development of this compound analogs with improved specificity and potency. Another area of interest is the use of this compound as a tool for studying the role of ion channels in various diseases, including cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
In conclusion, this compound is a valuable tool for studying various biological processes due to its specificity for certain ion channels and its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Synthesis Methods
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid can be synthesized through a multi-step process involving the reaction of 5-tert-butyl-2-propoxybenzenesulfonyl chloride with 3-aminobenzoic acid. This reaction produces this compound as a white powder with a melting point of 238-240°C. The purity of this compound can be confirmed through various analytical techniques, including NMR and HPLC.
properties
IUPAC Name |
3-[(5-tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-11-26-17-10-9-15(20(2,3)4)13-18(17)27(24,25)21-16-8-6-7-14(12-16)19(22)23/h6-10,12-13,21H,5,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOSNZGFYWKDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

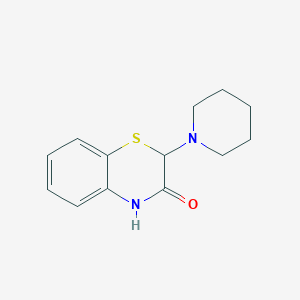
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
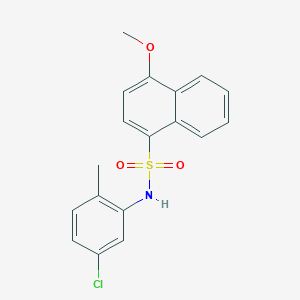
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
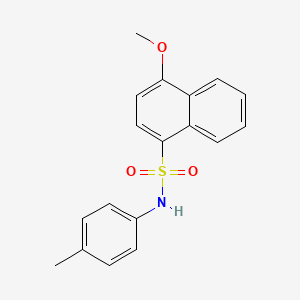
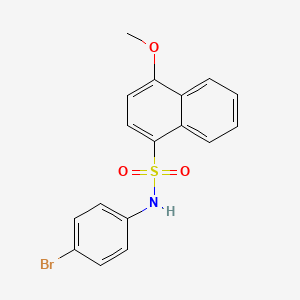
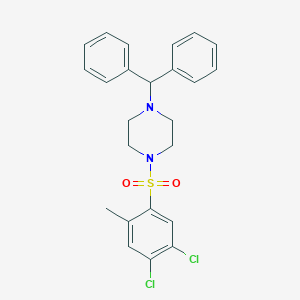
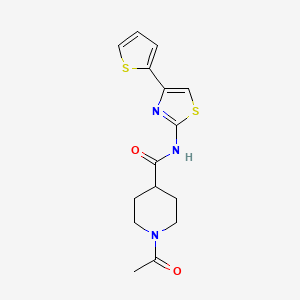
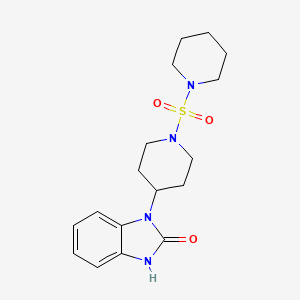

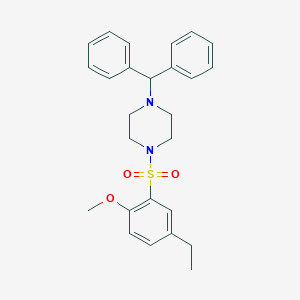
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)